(3Z)-Phytochromobilin

説明

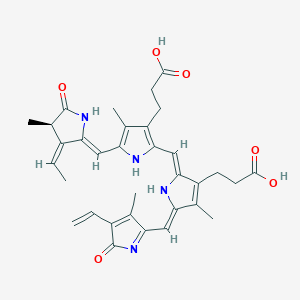

Structure

3D Structure

特性

分子式 |

C33H36N4O6 |

|---|---|

分子量 |

584.7 g/mol |

IUPAC名 |

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,19,34-35H,2,9-12H2,1,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7-,24-13-,27-14-,28-15-/t19-/m1/s1 |

InChIキー |

LXWZWRRIEITWMN-ZUTFDUMMSA-N |

SMILES |

CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)O)CCC(=O)O)C)C |

異性体SMILES |

C/C=C\1/[C@H](C(=O)N/C1=C\C2=C(C(=C(N2)/C=C\3/C(=C(/C(=C/C4=NC(=O)C(=C4C)C=C)/N3)C)CCC(=O)O)CCC(=O)O)C)C |

正規SMILES |

CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)O)CCC(=O)O)C)C |

同義語 |

phytochromobilin |

製品の起源 |

United States |

Biosynthesis and Enzymology of 3z Phytochromobilin

Heme Oxygenase (HO1) Activity in Biliverdin (B22007) IXα Production

The journey to (3Z)-phytochromobilin begins with the oxidative cleavage of heme. This critical first step is catalyzed by heme oxygenase (HO) , specifically the HO1 isoform in plants. oup.comresearchgate.net Heme oxygenase is a highly conserved enzyme that stereospecifically cleaves the α-methene bridge of the heme molecule. oup.comresearchgate.net This reaction yields three products: biliverdin-IXα (BV-IXα), ferrous iron (Fe²⁺), and carbon monoxide (CO). oup.comfrontiersin.org

In photosynthetic organisms, this process is the committed step in the biosynthesis of not only phytochromobilin but also other phycobilins. oup.comresearchgate.net The activity of HO1 is dependent on a reducing agent, such as NADPH, which is utilized by an accessory enzyme, NADPH:cytochrome P450 reductase, to reduce the ferric heme iron, a prerequisite for oxygen binding and activation. researchgate.net While the fundamental mechanism of heme cleavage is conserved across different organisms, plant HOs exhibit unique characteristics regarding function, subcellular localization, and cofactor requirements. oup.com HO1 is recognized as the rate-limiting enzyme in heme degradation and, by extension, in the production of biliverdin IXα, the immediate precursor for phytochromobilin synthesis. researchgate.netfrontiersin.org

Phytochromobilin Synthase (HY2) Catalysis of this compound Formation

Following its production, biliverdin IXα is converted to this compound by the enzyme phytochromobilin synthase , encoded by the HY2 gene in Arabidopsis thaliana. nih.govoup.com This enzyme catalyzes the final and pivotal step in the biosynthesis of the phytochrome (B1172217) chromophore.

Ferredoxin-Dependent Bilin Reductase (FDBR) Family Classification

Phytochromobilin synthase (HY2) belongs to a larger class of enzymes known as the ferredoxin-dependent bilin reductases (FDBRs) . nih.govbiorxiv.orgnih.gov This family of enzymes is responsible for the reduction of biliverdin IXα to various bilin chromophores in plants, algae, and cyanobacteria. biorxiv.org FDBRs utilize ferredoxin as the electron donor to carry out the reduction of specific double bonds on the bilin substrate. nih.gov The HY2 gene is considered unique in the Arabidopsis genome and is related to a family of proteins found in oxygenic photosynthetic bacteria. nih.gov Other members of the FDBR family include phycocyanobilin:ferredoxin oxidoreductase (PcyA) and phycoerythrobilin (B231632) synthase (PebS), which catalyze the synthesis of different phycobilins. biorxiv.orgnih.gov

Enzymatic Reduction of Biliverdin IXα to this compound

HY2 specifically catalyzes the two-electron reduction of the A-ring 2,3,3¹,3²-diene system of biliverdin IXα. nih.govqmul.ac.uk This reaction results in the formation of an ethylidene group, producing this compound. nih.gov The reaction is strictly dependent on a reduced [2Fe-2S] ferredoxin as the electron donor; flavodoxins can also serve this role. qmul.ac.uknih.gov The systematic name for this enzyme is this compound:ferredoxin oxidoreductase. qmul.ac.ukwikipedia.org The entire pathway of phytochromobilin biosynthesis, including the final reduction step catalyzed by HY2, occurs within the plastids. nih.gov

Characterization of Phytochromobilin Synthase Activity and Kinetics

Purified recombinant HY2 protein exhibits phytochromobilin synthase activity, converting biliverdin IXα to phytochromobilin in a ferredoxin-dependent manner. nih.gov The product of this reaction has been confirmed by HPLC and its ability to assemble with apophytochrome to form a photoactive holophytochrome. nih.gov

Kinetic studies of oat PΦB synthase have revealed a high affinity for its bilin substrate, with a sub-micromolar Km for biliverdin IXα. nih.gov The apparent Km for spinach ferredoxin was determined to be 3 to 4 μM. nih.gov The enzyme is characterized as having a robust turnover rate, estimated to be greater than 100 s⁻¹, which is comparable to that of mammalian NAD(P)H-dependent biliverdin reductase. nih.gov Oat PΦB synthase behaves as a monomer with a subunit molecular mass of approximately 29 kD. nih.gov

| Property | Value | Organism | Reference |

|---|---|---|---|

| Km for Biliverdin IXα | Sub-micromolar | Oat | nih.gov |

| Km for Spinach Ferredoxin | 3-4 μM | Oat | nih.gov |

| Turnover Rate | >100 s⁻¹ | Oat | nih.gov |

| Subunit Molecular Mass | ~29 kD | Oat | nih.gov |

| Subunit Molecular Mass (predicted) | 33 kD | Arabidopsis | nih.gov |

Mechanistic Studies of HY2 Catalysis

Mechanistic investigations into HY2 catalysis have provided significant insights into its function. Studies using UV-visible and EPR spectroscopy have shown that the reaction proceeds through a transient radical intermediate. nih.govebi.ac.uk This supports the hypothesis that ferredoxin-dependent bilin reductases reduce biliverdin IXα via a radical mechanism. nih.gov

Site-directed mutagenesis has identified several key ionizable residues crucial for the catalytic process. nih.gov A pair of aspartate residues has been highlighted as central to proton donation and proper positioning of the bilin substrate within the active site. nih.gov The specificity of FDBRs for reducing different double bonds is thought to be determined by the strategic placement of these proton-donating residues surrounding the substrate. nih.gov Furthermore, biochemical data suggest a docking mechanism between HY2-bound biliverdin IXα and ferredoxin, with electrostatic interactions between surface-charged residues on both proteins being important for the protein-protein interaction and the subsequent electron transfer. nih.gov

Isomerization Pathways and the Role of this compound as a Precursor to (3E)-Phytochromobilin

Kinetic HPLC analyses have demonstrated that this compound is the initial product synthesized from the reduction of biliverdin IXα by phytochromobilin synthase in oat etioplasts. ebi.ac.ukresearchgate.net While this compound can serve as a functional precursor for the phytochrome chromophore, it can undergo facile isomerization to form (3E)-phytochromobilin . nih.govebi.ac.uk Both isomers are capable of assembling with apophytochrome to yield a spectrally indistinguishable and photoactive holoprotein. ebi.ac.ukresearchgate.net The conversion of the (3Z)-isomer to the (3E)-isomer is thought to occur prior to the covalent attachment to the apophytochrome in the plant cell cytoplasm. qmul.ac.uk This suggests the potential existence of an isomerase that catalyzes this conversion, with (3E)-phytochromobilin being the immediate precursor for attachment to phytochrome A. ebi.ac.ukresearchgate.net

Proposed Role of an Isomerase for (3Z)- to (3E)-Phytochromobilin Conversion

The biosynthesis of the phytochrome chromophore involves a crucial isomerization step, converting this compound to (3E)-phytochromobilin. Research suggests that this compound is the initial product of biliverdin IXα reduction, a reaction catalyzed by the enzyme phytochromobilin synthase. soton.ac.ukebi.ac.uk This finding has led to the proposal that a specific isomerase is responsible for the subsequent conversion of the (3Z) isomer to the (3E) isomer. soton.ac.ukebi.ac.uksoton.ac.uk This (3E)-phytochromobilin is considered the immediate precursor that binds to the apophytochrome, forming the functional holoprotein. soton.ac.ukebi.ac.uk

While the existence of a dedicated phytochromobilin isomerase has been implicated, the gene encoding such an enzyme has yet to be identified. soton.ac.uk An alternative hypothesis suggests that this isomerization might occur chemically, potentially facilitated by molecules like reduced glutathione, which has been shown to catalyze a similar Z-to-E isomerization of other phycobilins. nih.gov However, the prevailing view supports the involvement of a distinct isomerase in this critical step of phytochrome biosynthesis. soton.ac.ukebi.ac.uk

Evidence for this compound Precedence in Biosynthesis

Kinetic studies using high-performance liquid chromatography (HPLC) have provided compelling evidence that this compound is synthesized before the (3E) isomer. soton.ac.ukebi.ac.uksoton.ac.ukebi.ac.uk Experiments with isolated oat etioplasts demonstrated that the conversion of biliverdin IXα initially yields this compound. soton.ac.ukebi.ac.uk This isomer was identified based on its ability to assemble with recombinant oat apophytochrome A and was structurally confirmed using absorption and 1H NMR spectroscopy. ebi.ac.uk

Further support for this compound as the primary product comes from the characterization of the enzyme phytochromobilin synthase (PΦB synthase), encoded by the HY2 gene. ebi.ac.ukoup.com This enzyme specifically catalyzes the reduction of biliverdin IXα to produce this compound. oup.com The subsequent appearance of the (3E) isomer points to a sequential pathway where this compound serves as the direct precursor. soton.ac.uksoton.ac.uk

| Experimental Evidence | Finding | Conclusion |

| Kinetic HPLC analysis of oat etioplasts | This compound is detected before (3E)-phytochromobilin. soton.ac.ukebi.ac.uk | This compound is the precursor to (3E)-phytochromobilin. soton.ac.uksoton.ac.uk |

| In vitro assays with PΦB synthase (HY2) | The enzyme converts biliverdin IXα into this compound. oup.com | This compound is the immediate product of the synthase reaction. ebi.ac.uk |

| Assembly with apophytochrome | HPLC-purified this compound assembles with apophytochrome to form a holoprotein indistinguishable from that formed with the (3E) isomer. ebi.ac.uk | Suggests a post-synthesis isomerization to the (3E) form is necessary for correct chromophore attachment or function. ebi.ac.uknih.gov |

Subcellular Localization of this compound Biosynthesis

The biosynthesis of this compound is localized within the plastids of plant cells. pnas.orgnih.gov This localization is supported by the identification and characterization of the enzymes involved in the pathway. The entire pathway for phytochromobilin synthesis, from heme to this compound, is believed to occur within these organelles. nih.gov

The enzyme heme oxygenase, encoded by the HY1 gene, which catalyzes the conversion of heme to biliverdin IXα, contains a transit peptide that directs it to the plastids. researchgate.net Similarly, phytochromobilin synthase (HY2), the enzyme responsible for reducing biliverdin IXα to this compound, is also a plastid-localized protein. pnas.orgnih.govresearchgate.netuniprot.org Studies using green fluorescent protein (GFP) fusions have confirmed that HY2 is targeted to chloroplasts. researchgate.net Once synthesized, phytochromobilin must then be transported to the cytoplasm, where it autocatalytically assembles with the apophytochrome to form the mature phytochrome holoprotein. soton.ac.ukpnas.orgoup.com

Genetic Regulation of this compound Biosynthetic Genes (e.g., HY1, HY2)

The biosynthesis of this compound is under strict genetic control, primarily through the regulation of the HY1 and HY2 genes. These genes encode the key enzymes heme oxygenase and phytochromobilin synthase, respectively. researchgate.netoup.com Mutations in either of these genes lead to a deficiency in phytochrome chromophore production, resulting in plants with a characteristic elongated hypocotyl (hy) phenotype when grown in the light. nih.govresearchgate.net

The regulation of these genes is integrated with other cellular processes. For instance, a deficiency in the phytochrome chromophore due to mutations in HY1 or HY2 has been linked to an overproduction of jasmonic acid and the constitutive expression of jasmonate-responsive defense genes in Arabidopsis. oup.com This indicates a complex interplay between light signaling pathways and plant defense responses, mediated by the products of these biosynthetic genes.

| Gene | Encoded Enzyme | Function in (3Z)-PΦB Biosynthesis | Subcellular Location | Mutant Phenotype |

| HY1 | Heme Oxygenase | Catalyzes the conversion of heme to biliverdin IXα. researchgate.netnih.gov | Plastid researchgate.net | Elongated hypocotyl, phytochrome deficiency. nih.gov |

| HY2 | Phytochromobilin Synthase | Reduces biliverdin IXα to this compound. oup.comoup.com | Plastid pnas.orgnih.govresearchgate.net | Elongated hypocotyl, phytochrome deficiency. researchgate.net |

Biological Function and Role As a Phytochrome Chromophore Precursor

Role of (3Z)-Phytochromobilin in Holophytochrome Assembly

The formation of a functional phytochrome (B1172217) photoreceptor, or holophytochrome, is a two-part process involving the synthesis of the apoprotein (the protein component) and the biosynthesis and attachment of the light-absorbing chromophore. (3Z)-PΦB is a central figure in this latter process.

Functional Assembly with Apophytochrome A

Research has shown that (3Z)-PΦB is a functional precursor for the phytochrome chromophore. nih.govnih.govbioone.org When purified (3Z)-PΦB is incubated with recombinant oat apophytochrome A, it assembles to form a holoprotein that is spectrally indistinguishable from the native oat phytochrome A. researchgate.netebi.ac.uk This indicates that (3Z)-PΦB can be utilized by the apoprotein to form a photoactive molecule.

Kinetic analyses using high-performance liquid chromatography (HPLC) have demonstrated that (3Z)-PΦB is synthesized before its (3E) isomer in oat etioplasts. researchgate.netebi.ac.uk This has led to the proposal that (3Z)-PΦB is the immediate product of biliverdin (B22007) IXα reduction by the enzyme phytochromobilin synthase. researchgate.netebi.ac.uksoton.ac.uk It is suggested that an isomerase then catalyzes the conversion of (3Z)-PΦB to (3E)-PΦB, which is the direct precursor for the phytochrome A chromophore. researchgate.netsoton.ac.uk Both the 3Z and 3E isomers of phytochromobilin can serve as functional precursors for the phytochrome chromophore. nih.govbioone.org

Table 1: Assembly of Phytochromobilin Isomers with Apophytochrome A

| Phytochromobilin Isomer | Assembly with Apophytochrome A | Resulting Holoprotein Spectrum | Proposed Role |

|---|---|---|---|

| This compound | Functional | Indistinguishable from native phytochrome A | Immediate product of biliverdin IXα reduction |

| (3E)-Phytochromobilin | Functional | Indistinguishable from native phytochrome A | Immediate precursor of the phytochrome A chromophore |

Covalent Attachment Mechanism of this compound Derivatives to Apoproteins

The attachment of the phytochromobilin chromophore to the apophytochrome is a critical step in forming the functional holoprotein. This process occurs through a covalent thioether linkage between the A-ring of the PΦB molecule and a conserved cysteine residue within the N-terminal region of the apoprotein. nih.gov This attachment is an autocatalytic process, meaning the apoprotein itself facilitates the ligation of the chromophore without the need for additional enzymes. nih.gov

The synthesis of PΦB begins in the plastid with the conversion of heme to biliverdin IXα (BV) by the enzyme heme oxygenase. oup.com Subsequently, BV is reduced to (3Z)-PΦB by a ferredoxin-dependent enzyme called phytochromobilin synthase, encoded by the HY2 gene. nih.govnih.govoup.com This (3Z)-PΦB, or its isomerized form (3E)-PΦB, is then exported to the cytoplasm where it binds to the newly synthesized apophytochrome. nih.govbioone.org

Contribution of this compound to Phytochrome Photoconversion Cycle

The defining characteristic of phytochrome is its ability to photoconvert between two spectrally distinct forms, a process driven by the photoisomerization of its chromophore.

Photoisomerization of the Chromophore within the Holoprotein

The photoconversion of phytochrome between its red-light-absorbing form (Pr) and its far-red-light-absorbing form (Pfr) is initiated by a Z to E isomerization of the double bond between carbons 15 and 16 of the phytochromobilin chromophore, which connects the C and D rings. nih.govusp.br This light-induced change in the chromophore's configuration triggers a series of conformational changes within the protein structure of the holophytochrome, ultimately leading to the altered absorption spectrum and biological activity of the photoreceptor. usp.br

Spectrally Distinct Phytochrome Forms (Pr and Pfr) and Chromophore Conformation

The two stable, photo-interconvertible forms of phytochrome are the Pr form, which absorbs red light maximally around 660 nm, and the Pfr form, which absorbs far-red light maximally around 730 nm. researchgate.netusp.br Phytochromes are synthesized in the inactive Pr form. researchgate.net Upon absorption of red light, the chromophore undergoes the aforementioned Z to E isomerization, converting the phytochrome to the biologically active Pfr form. nih.govbioone.org Conversely, absorption of far-red light by the Pfr form converts it back to the Pr form. nih.gov The availability of both (3Z)-PΦB and its isomer (3E)-PΦB as precursors ensures the formation of a chromophore capable of this critical photoisomerization. nih.govresearchgate.net

Table 2: Properties of Phytochrome Forms

| Phytochrome Form | Absorbs Maximally | Chromophore Conformation (at C15=C16) | Biological Activity |

|---|---|---|---|

| Pr | Red light (~660 nm) | Z-conformation | Inactive |

| Pfr | Far-red light (~730 nm) | E-conformation | Active |

Physiological Implications of this compound Availability for Photomorphogenesis

The synthesis of (3Z)-PΦB is a crucial step in the pathway that provides the chromophore for all types of phytochromes. oup.com Therefore, the availability of (3Z)-PΦB has profound implications for the entire suite of phytochrome-mediated developmental responses, collectively known as photomorphogenesis. Disruption of chromophore synthesis, for instance through mutations in the HY2 gene that encodes phytochromobilin synthase, leads to a deficiency in all functional phytochromes. nih.govoup.com This results in severe impairments in light-regulated processes such as de-etiolation (the greening and development of seedlings upon light exposure), shade avoidance, and flowering time. oup.com Mutants deficient in phytochromobilin synthesis exhibit phenotypes characteristic of plants grown in the dark, even when exposed to light, highlighting the essential role of (3Z)-PΦB in enabling plants to perceive and respond to their light environment. nih.govnih.gov

Mechanistic Insights into 3z Phytochromobilin Photoisomerization and Dynamics

Conformational Changes and Energy Landscape of (3Z)-Phytochromobilin in the Phytochrome (B1172217) Binding Pocket

The photoisomerization of (3Z)-PΦB to its (3E) form occurs specifically at the C15=C16 double bond connecting the C and D pyrrole (B145914) rings. pnas.org This high degree of regioselectivity is not an intrinsic property of the chromophore itself but is dictated by the steric and electronic constraints imposed by the protein binding pocket. icmol.es In the absence of the protein environment, theoretical calculations have shown that photoisomerization at other methine bridges, such as the C10-C11 bond, would be energetically more favorable. icmol.es

Upon absorption of a photon, the (3Z)-PΦB molecule is promoted to an electronically excited state. From this excited state, the molecule rapidly evolves, undergoing significant conformational changes. Femtosecond spectroscopy studies have revealed that the initial distortion of the C15=C16 bond occurs within the first 500 femtoseconds, leading to an intermediate state. nih.gov The complete Z-to-E isomerization then proceeds on a picosecond timescale, forming the first ground-state intermediate known as Lumi-R. mdpi.com

The energy landscape of this process is characterized by a series of intermediates and transition states. The photochemical quantum yield for the forward (Pr to Pfr) conversion in canonical phytochromes is relatively low, estimated to be around 10-15%. nih.govnih.gov This indicates that a significant portion of the excited molecules relax back to the initial Pr state. nih.gov This partitioning is governed by the topography of the excited-state potential energy surface and the location of conical intersections, which are points of efficient non-radiative decay back to the ground state.

Molecular dynamics simulations have provided valuable insights into the conformational flexibility of PΦB within the binding pocket. These simulations have revealed the existence of stable conformational states characterized by distinct torsional angles at the methine bridges. nih.gov The transition between these states is a key aspect of the photoactivation process.

| Parameter | Description | Finding | Citation |

| Primary Photoisomerization Site | The double bond that undergoes Z to E isomerization. | C15=C16 double bond between rings C and D. | pnas.org |

| Initial Distortion Time | Time taken for the initial structural change after photoexcitation. | Within 500 femtoseconds. | nih.gov |

| Lumi-R Formation Time | Timescale for the formation of the first ground-state intermediate. | Occurs on a picosecond timescale. | mdpi.com |

| Photochemical Quantum Yield (Pr to Pfr) | The efficiency of the forward photoconversion. | Approximately 10-15%. | nih.govnih.gov |

Theoretical and Computational Models of this compound Photo-Switching

Theoretical and computational models, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in dissecting the intricate details of (3Z)-PΦB photo-switching. icmol.eschemrxiv.org These models allow for a quantum mechanical treatment of the chromophore, where electronic rearrangements are critical, while the surrounding protein environment is treated with classical molecular mechanics.

One of the key mechanistic insights from these models is the "hula-twist" motion of the C15=C16 double bond during isomerization. chemrxiv.orgresearchgate.net This mechanism involves a concerted rotation around the double bond and a pyramidalization of the C15 atom, which requires less volume for the conformational change compared to a simple one-bond flip. This space-saving motion is thought to be crucial for the rapid and efficient isomerization within the confined space of the protein binding pocket.

Computational studies have also been used to map the potential energy surfaces of the ground and excited states, identifying the reaction pathways and the energy barriers associated with them. These calculations have confirmed that the protein environment significantly lowers the energy barrier for the C15=C16 isomerization while raising the barriers for isomerization at other positions. diva-portal.org The simulations reveal the presence of a conical intersection between the ground and first singlet excited state, which acts as a funnel for the non-radiative decay of the excited chromophore back to the ground state, either as the product (Lumi-R) or the reactant (Pr). chemrxiv.org

Furthermore, molecular dynamics simulations have been employed to explore the structural and dynamical features of PΦB within the binding pocket. These simulations have highlighted the importance of a network of water molecules and specific hydrogen bonds in stabilizing the chromophore and influencing its dynamics. nih.gov

| Model/Theory | Key Finding | Significance | Citation |

| Hybrid QM/MM | The protein environment dictates the regioselectivity of the photoisomerization at the C15=C16 bond. | Explains why isomerization occurs at a specific bond, contrary to the intrinsic properties of the chromophore. | icmol.es |

| "Hula-Twist" Mechanism | A space-saving isomerization motion involving concerted rotation and pyramidalization. | Facilitates rapid and efficient isomerization within the sterically constrained binding pocket. | chemrxiv.orgresearchgate.net |

| Potential Energy Surface Mapping | Identification of reaction pathways, energy barriers, and conical intersections. | Provides a detailed energetic and mechanistic picture of the photo-switching process. | chemrxiv.orgdiva-portal.org |

| Molecular Dynamics Simulations | Revealed stable conformational states and the role of a water network and hydrogen bonds. | Highlights the dynamic nature of the chromophore and its interactions with the immediate environment. | nih.gov |

Influence of Protein Environment on this compound Isomerization Dynamics

The protein environment plays a multifaceted and indispensable role in modulating the photoisomerization of (3Z)-PΦB. The specific arrangement of amino acid residues in the binding pocket creates a unique microenvironment that fine-tunes the photochemical properties of the chromophore.

Steric interactions are a primary factor in directing the isomerization to the C15=C16 bond. The protein pocket is shaped in a way that provides sufficient space for the D-ring to rotate during isomerization, while sterically hindering rotations at other methine bridges. icmol.esdiva-portal.org

Beyond steric hindrance, specific non-covalent interactions, such as hydrogen bonds and electrostatic interactions, are critical. Mutational studies combined with computational simulations have identified several key amino acid residues that are essential for the proper photochromicity of phytochrome. For instance, a conserved histidine residue near the D-ring is thought to play a crucial role in the kinetics of the photoisomerization through hydrogen bonding with the chromophore. chemrxiv.org Similarly, a tyrosine residue has been shown to stabilize the initial photoproduct, Lumi-R. chemrxiv.org The interaction of the propionate (B1217596) side chains of the chromophore with charged amino acid residues of the apoprotein is also important for signal transduction. nih.gov

The protein environment also influences the electronic properties of the chromophore, thereby affecting its absorption spectrum and the energy of the excited state. The intricate network of hydrogen bonds involving the chromophore and surrounding water molecules can modulate the charge distribution within the PΦB molecule, which in turn impacts the energetics of the photoisomerization process. nih.gov The dynamic nature of these interactions, as revealed by molecular dynamics simulations, suggests that the protein is not a static scaffold but actively participates in the photochemical reaction. rsc.org

| Influencing Factor | Mechanism | Effect on Isomerization | Citation |

| Steric Confinement | The protein pocket provides space for C15=C16 rotation while hindering others. | Enforces regioselectivity of the photoisomerization. | icmol.esdiva-portal.org |

| Hydrogen Bonding | Specific interactions with residues like histidine and tyrosine. | Controls the kinetics and stabilizes intermediates like Lumi-R. | chemrxiv.org |

| Electrostatic Interactions | Interactions between chromophore propionate side chains and charged residues. | Important for signal transduction following isomerization. | nih.gov |

| Water Network | A structured network of water molecules in the binding pocket. | Modulates the chromophore's electronic properties and dynamics. | nih.gov |

| Protein Dynamics | The protein scaffold is not rigid and undergoes conformational fluctuations. | Actively participates in and guides the photochemical reaction. | rsc.org |

Molecular Interactions and Assembly with Apophytochromes

Specificity of (3Z)-Phytochromobilin Binding to Phytochrome (B1172217) Apophotoproteins

The binding of phytochromobilin to its apoprotein is a highly specific event, crucial for the formation of a photoactive holophytochrome. The apophytochrome's chromophore binding site is precisely adapted for phytochromobilin. researchgate.netnih.gov Kinetic studies have revealed that while the apoprotein can accommodate other bilin analogs, its highest affinity is for phytochromobilin. nih.gov

The biosynthesis of the phytochrome chromophore in plants begins with the reduction of biliverdin (B22007) IXα to this compound, which is considered the initial product. researchgate.netebi.ac.ukoup.com Both the (3Z) and (3E) isomers of phytochromobilin can serve as functional precursors for the holoprotein. nih.govnih.govnih.gov When HPLC-purified this compound is assembled with apophytochrome, it forms a holoprotein that is spectrally identical to the native form. researchgate.netebi.ac.uk However, it is suggested that the post-chromatographic conversion of the (3Z) isomer to the (3E) isomer may be responsible for this outcome, implicating the existence of an isomerase that facilitates this conversion. researchgate.netebi.ac.uk

A critical structural feature for the covalent attachment of the chromophore is the ethylidene group on its A-ring. nih.gov Analogs containing this group readily form covalent adducts with the apophytochrome, whereas those lacking this feature are poor substrates for attachment. nih.gov While the binding site is optimized for phytochromobilin, it can also bind analogs with modified D-rings, such as phycocyanobilin (PCB) and phycoerythrobilin (B231632). nih.gov The resulting adducts, however, exhibit different properties. The phycocyanobilin-apophytochrome adduct is photoactive, similar to the native holoprotein, but with slightly blue-shifted absorption spectra. nih.govbioone.org In contrast, the phycoerythrobilin adduct is photochemically inactive. nih.gov This specificity underscores the precise structural requirements of the binding pocket for creating a functional, light-sensing molecule.

| Chromophore Precursor | Apophytochrome Binding | Resulting Holoprotein Activity | Reference |

| This compound | High | Photoactive | researchgate.netebi.ac.uk |

| (3E)-Phytochromobilin | High | Photoactive | nih.govnih.gov |

| Phycocyanobilin (PCB) | Moderate | Photoactive (blue-shifted spectra) | nih.govbioone.org |

| Phycoerythrobilin | Low | Photochemically inactive | nih.gov |

Role of Apoprotein Domains in Chromophore Recognition and Attachment

The phytochrome apoprotein is a modular protein, with distinct domains playing specific roles in chromophore recognition, covalent attachment, and signal transduction. The N-terminal portion of the phytochrome polypeptide contains the photosensory module, which is responsible for light perception. frontiersin.org This module typically consists of three key domains: a Per-Arnt-Sim (PAS) domain, a cGMP phosphodiesterase/adenylyl cyclase/FhlA (GAF) domain, and a phytochrome-specific (PHY) domain. mdpi.com

The covalent linkage between this compound and the apoprotein occurs within the GAF domain. mdpi.comnih.govpnas.org Specifically, a thioether bond is formed between the A-ring of the chromophore and a highly conserved cysteine residue within this domain. nih.govmdpi.com The apophytochrome itself possesses an intrinsic lyase activity, meaning it can autocatalytically attach the chromophore without the need for additional enzymes. researchgate.netnih.govusp.br Both the PAS and GAF domains are essential for this bilin lyase activity. mdpi.com

Structural studies have revealed intricate features within these domains that are critical for function. An unusual "light-sensing knot lasso" at the interface of the PAS and GAF domains contributes to a stable interaction during the photoconversion from the red-light absorbing form (Pr) to the far-red-light absorbing form (Pfr). mdpi.com Furthermore, a "tongue" hairpin motif protruding from the PHY domain helps to seal the chromophore binding pocket and stabilize the Pfr state. mdpi.compnas.org The PHY domain is also crucial for transmitting the light signal to the C-terminal output module of the protein. mdpi.com A universally conserved tyrosine residue within the GAF domain, which is in close proximity to the chromophore, plays a critical role in coupling light perception to the subsequent signaling cascade. oup.com

| Apoprotein Domain | Primary Function in Assembly | Key Structural Features | Reference |

| GAF | Site of covalent chromophore attachment to a conserved cysteine. | Contains the binding pocket and a conserved tyrosine crucial for signaling. | mdpi.comnih.govpnas.orgoup.com |

| PAS | Necessary for bilin lyase activity along with the GAF domain. | Forms a "light-sensing knot lasso" with the GAF domain. | mdpi.com |

| PHY | Stabilizes the Pfr form and transduces the light signal. | Contains a "tongue" hairpin that seals the chromophore pocket. | mdpi.compnas.org |

Heterologous Assembly Systems for Studying this compound-Phytochrome Interactions

The study of phytochrome assembly and function has been significantly advanced by the use of heterologous expression systems, particularly in the bacterium Escherichia coli. nih.govpnas.org These systems allow for the production of specific phytochrome apoproteins and the controlled synthesis of various bilin chromophores, enabling detailed investigation of their interactions in situ or in vitro. usp.brnih.govpnas.org

A common strategy involves using a two-plasmid system in E. coli. pnas.org One plasmid carries the gene for the apophytochrome of interest (e.g., from Arabidopsis thaliana or cyanobacteria), while the second plasmid contains a synthetic operon with the genes necessary for chromophore biosynthesis. pnas.org For producing this compound, this operon typically includes genes for a heme oxygenase (like HO1), which converts heme to biliverdin IXα, and a phytochromobilin synthase (like HY2), which reduces biliverdin to phytochromobilin. pnas.orgnih.gov

This co-expression approach has successfully demonstrated that functional, photoactive holophytochromes can be assembled in a bacterial host. pnas.org The apophytochromes autocatalytically bind the synthesized chromophore, and the resulting holoprotein can be purified for biochemical and spectroscopic analysis. usp.brpnas.org These systems offer several advantages: they facilitate the production of large quantities of specific phytochromes, including low-abundance types like phytochrome B, and they allow for the creation of mutant phytochromes to probe the function of specific amino acid residues. usp.broup.com

Furthermore, by substituting the phytochromobilin synthase gene with other bilin reductase genes, such as phycocyanobilin:ferredoxin oxidoreductase (PcyA), researchers can produce phytochromes assembled with different chromophores like phycocyanobilin (PCB) or phycoerythrobilin. nih.govoup.com This has been instrumental in comparing the spectral properties of different holoproteins and understanding the structural requirements of the chromophore for covalent attachment and photoreversibility. nih.govnih.govpnas.org For example, expressing a cyanobacterial apophytochrome with the genes for phytochromobilin synthesis results in a red-shifted absorption spectrum compared to when it is assembled with its native phycocyanobilin. pnas.org These heterologous systems have proven to be invaluable tools for dissecting the molecular intricacies of this compound-phytochrome interactions. nih.govpnas.org

Evolutionary Biology of 3z Phytochromobilin Biosynthesis and Function

Phylogenetic Analysis of Phytochromobilin Synthase (HY2) Lineage

Phytochromobilin synthase, encoded by the HY2 gene in land plants, is a ferredoxin-dependent bilin reductase (FDBR) that catalyzes the conversion of biliverdin (B22007) IXα (BV) into PΦB. oup.comasm.org Phylogenetic analyses of the HY2 gene family have identified it as a distinct lineage within a broader class of FDBRs found across oxygenic photosynthetic organisms, including cyanobacteria, algae, and plants. oup.comoup.com These analyses have resolved HY2-related genes into at least four classes, one of which is dedicated to chlorophyll (B73375) catabolism (red chlorophyll catabolite reductases), highlighting a shared evolutionary origin for enzymes involved in tetrapyrrole metabolism. oup.com

Homologues of HY2 are highly conserved and present in a wide array of photosynthetic organisms, from algae to angiosperms. oup.com Crucially, phylogenetic studies have revealed that the HY2 lineage itself has diverged. This has led to the definition of two distinct monophyletic groups: the PΦB-HY2 clade, which includes the HY2 enzymes from land plants like Arabidopsis thaliana and the moss Physcomitrella patens, and the PCB-HY2 clade, which encompasses HY2 enzymes from streptophyte algae such as Klebsormidium nitens and Mesotaenium caldariorum. biorxiv.orgoup.comnih.gov This divergence within the HY2 lineage is central to understanding the transition of chromophore usage during plant evolution. biorxiv.org

Divergence of Bilin Chromophore Biosynthesis Pathways Across Lineages

The biosynthesis of light-sensing bilins from the precursor BV has taken different evolutionary paths in various photosynthetic lineages. The key divergence lies in the enzymes that perform the final reduction steps, leading to different chromophore products with distinct spectral properties.

In all known land plants (embryophytes), the enzyme phytochromobilin synthase (HY2) reduces BV directly to (3Z)-phytochromobilin in a two-electron reduction. biorxiv.orgasm.org This PΦB is the precursor for the (3E)-PΦB isomer that is ultimately incorporated into phytochrome (B1172217) apoproteins. oup.comebi.ac.uk

Interestingly, streptophyte algae, the direct ancestors of land plants, possess an ortholog of the HY2 gene but lack the gene for phycocyanobilin:ferredoxin oxidoreductase (PcyA), the enzyme typically responsible for PCB synthesis in other algae and cyanobacteria. biorxiv.orgoup.comnih.govresearchgate.net Biochemical studies have confirmed that the HY2 enzyme from the streptophyte alga Klebsormidium nitens is a functional FDBR that synthesizes PCB, not PΦB. biorxiv.orgnih.govosti.govbiorxiv.org This indicates that the ancestral function of the HY2 enzyme in this lineage was to produce PCB, and the ability to synthesize PΦB arose later in evolution, coinciding with the transition to land. biorxiv.orgosti.govnih.gov Research has shown that the reaction catalyzed by the algal HY2 proceeds via this compound as an intermediate to yield (3Z)-phycocyanobilin as the final product. researchgate.netbiorxiv.org

The biosynthesis of PCB in cyanobacteria and chlorophyte (green) algae follows a different enzymatic pathway compared to streptophyte algae. oup.comnih.govresearchgate.net In these organisms, the reduction of BV to PCB is catalyzed by the enzyme phycocyanobilin:ferredoxin oxidoreductase (PcyA). oup.comresearchgate.netnih.govoup.com Unlike the plant HY2 which performs a single two-electron reduction, PcyA catalyzes a four-electron reduction of BV in two successive two-electron transfer steps. oup.com This reaction transiently forms the intermediate 18¹,18²-dihydrobiliverdin (18¹,18²-DHBV) before producing PCB. researchgate.netbiorxiv.orgoup.com The absence of PcyA orthologs in streptophyte algae and the presence of a PCB-producing HY2 enzyme underscore a significant evolutionary divergence in how these closely related lineages produce their phytochrome chromophores. biorxiv.orgnih.govresearchgate.netbiorxiv.org

| Lineage | Primary Bilin Reductase | Substrate | Primary Chromophore Product | Key Organism Examples |

|---|---|---|---|---|

| Land Plants | Phytochromobilin Synthase (PΦB-HY2) | Biliverdin IXα | This compound (PΦB) | Arabidopsis thaliana, Physcomitrella patens |

| Streptophyte Algae | Phytochromobilin Synthase (PCB-HY2) | Biliverdin IXα | (3Z)-Phycocyanobilin (PCB) | Klebsormidium nitens, Mesotaenium caldariorum |

| Cyanobacteria & Chlorophyte Algae | Phycocyanobilin:ferredoxin Oxidoreductase (PcyA) | Biliverdin IXα | Phycocyanobilin (PCB) | Synechocystis sp., Chlamydomonas reinhardtii |

This compound in Land Plants and Related Algae

Evolutionary Shifts in Chromophore Specificity and Binding Sites in Phytochromes

The shift in bilin biosynthesis from PCB in streptophyte algae to PΦB in land plants had direct consequences for the evolution of phytochrome photoreceptors. Phytochromes are modular proteins, and their light-sensing properties are determined by the interaction between the covalently bound chromophore and the protein's chromophore-binding pocket within the GAF domain. nih.govnih.gov

The use of different chromophores leads to a blue-shift in the absorption spectra of algal phytochromes (which bind PCB) compared to the more red-shifted spectra of land plant phytochromes (which bind PΦB). biorxiv.orgnih.govbiorxiv.org This spectral difference suggests an evolutionary adaptation of the light-sensing machinery. The transition to PΦB may have been an adaptation to the changing light environment as plants colonized land, where different wavelengths of light might have been more biologically relevant. biorxiv.org

While phytochromes can often accommodate different bilins that share the same A-ring configuration, the evolution of the HY2 enzyme's product specificity from PCB to PΦB was likely accompanied by co-evolutionary changes in the phytochrome's chromophore binding pocket to optimize interaction with PΦB. biorxiv.orgbiorxiv.org Studies involving site-directed mutagenesis of HY2 have shown that simply swapping key catalytic residues is not sufficient to convert a PCB-producing algal HY2 into a PΦB-producing enzyme, indicating that the architecture of the active site plays a crucial role in determining the final product. biorxiv.orgoup.comnih.gov This implies that the evolutionary transition involved more subtle and complex changes within the enzyme structure.

Functional Conservation and Diversification of this compound-Dependent Photoreceptors

Despite the shift in chromophore, the fundamental function of phytochromes as red/far-red light sensors that reversibly photoconvert between an inactive (Pr) and an active (Pfr) form has been conserved from algae to land plants. nih.govacs.org This core mechanism allows organisms to detect changes in the light environment, such as the ratio of red to far-red light, which is a key indicator of shade from other plants. oup.com

Advanced Research Methodologies for 3z Phytochromobilin Studies

Chromatographic Techniques for Separation and Quantification of (3Z)-Phytochromobilin and its Isomers

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of (3Z)-PΦB and its isomers, most notably the (3E)-PΦB isomer. ebi.ac.ukebi.ac.uk Reverse-phase HPLC is commonly employed to separate these closely related molecules. researchgate.net

Kinetic HPLC analyses have been instrumental in demonstrating that (3Z)-PΦB is synthesized before the (3E) isomer in oat etioplasts. ebi.ac.ukebi.ac.uk This finding suggests that (3Z)-PΦB is the direct product of biliverdin (B22007) IXα reduction by the enzyme phytochromobilin synthase. ebi.ac.ukebi.ac.uk The subsequent conversion of the (3Z) to the (3E) isomer is thought to be catalyzed by an isomerase, with (3E)-PΦB being the immediate precursor for the phytochrome (B1172217) A chromophore. ebi.ac.uk

An HPLC-based assay was developed to show that isolated oat etioplasts can convert biliverdin IXα into (3E)-phytochromobilin. ebi.ac.ukebi.ac.uk In addition to the (3E) isomer, the synthesis of another phytochromobilin, later identified as the (3Z) isomer, was detected through its ability to assemble with recombinant oat apophytochrome A. ebi.ac.ukebi.ac.uk The structure of this (3Z) isomer was confirmed using absorption spectroscopy and ¹H NMR. ebi.ac.ukebi.ac.uk

Studies on the maize elm1 mutant, which is deficient in photoactive phytochrome, utilized HPLC to show that isolated plastids from these mutants were unable to convert biliverdin IXα to 3Z-PΦB. oup.com Furthermore, HPLC analysis of the products from the HY2-catalyzed reduction of biliverdin and its analogs has provided insights into the substrate specificity and reaction mechanism of phytochromobilin synthase. researchgate.net For instance, after incubation of biliverdin with purified recombinant HY2 protein, HPLC analysis revealed the conversion of biliverdin to both 3Z- and 3E-PΦB isomers. nih.gov

Table 1: HPLC Retention Times of Phytochromobilin Isomers and Related Compounds

| Compound | Retention Time (min) | Experimental Context |

| This compound | 27.8 | Analysis of ΔN_PpPcyA reaction products. oup.com |

| (3E)-Phytochromobilin | 17 | Analysis of ΔN_PpPcyA reaction products. oup.com |

| Biliverdin IXα | --- | Used as a standard and substrate in various assays. nih.govoup.com |

| 18¹,18²-Dihydrobiliverdin | 25.3 | Intermediate detected in ΔN_PpPcyA reaction. oup.com |

Spectroscopic Approaches for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of this compound and its isomers. libretexts.org ¹H NMR spectroscopy, in conjunction with absorption spectroscopy, was crucial in determining the structure of the newly discovered (3Z) isomer of phytochromobilin. ebi.ac.ukebi.ac.uk

Solid-state magic-angle spinning (MAS) NMR has been used to investigate the structure of the phytochrome chromophore within the protein. frontiersin.org By using isotopically labeled phycocyanobilin (a close analog of PΦB), researchers have been able to obtain detailed 3D structural information for a plant phytochrome in both its red-light-absorbing (Pr) and far-red-light-absorbing (Pfr) states. frontiersin.org This approach provides definitive atomic assignments for all carbon and nitrogen atoms of the chromophore, revealing its geometry and interactions with the surrounding protein. frontiersin.org For instance, in the Pfr state, the chromophore geometry was determined to be periplanar ZZEssa. frontiersin.org

Advanced Vibrational Spectroscopy (e.g., Resonance Raman, IR Difference Spectroscopy)

Vibrational spectroscopy techniques, such as Resonance Raman (RR) and Fourier-transform infrared (FTIR) difference spectroscopy, provide detailed insights into the chromophore's structure, its interaction with the protein environment, and the dynamic changes that occur during photoconversion. researchgate.netnih.govresearchgate.net

Resonance Raman (RR) Spectroscopy selectively probes the vibrational modes of the chromophore, offering information about its conformation and bonding. core.ac.ukkyoto-u.ac.jp RR studies have been used to analyze the structural changes of the phytochromobilin chromophore during the transition between the Pr, lumi-R (an early photoproduct), and Pfr states. nih.gov For example, changes in the C=C and C=N stretching regions, as well as shifts in the N-H rocking band, indicate significant structural alterations of the chromophore upon photoconversion. nih.gov Normal mode calculations based on RR data have suggested that the primary photochemical event is a Z to E isomerization at the C15=C16 bond. nih.gov

FTIR Difference Spectroscopy is used to monitor molecular changes in both the chromophore and the protein during photoreactions. nih.govacs.org By comparing the IR spectra of the different states of phytochrome, researchers can identify vibrational bands that change upon reaction. mdpi.comencyclopedia.pub The use of isotope-labeled phytochromobilin allows for the clear distinction between chromophore and protein bands. nih.gov FTIR studies have revealed information about the protonation state of the chromophore and its conformation. For example, the positions of the C=O stretching vibrations of rings A and D indicate that the chromophore remains protonated throughout the photocycle. acs.org

Table 2: Key Vibrational Frequencies of Phytochromobilin and their Assignments

| Vibrational Mode | Frequency (cm⁻¹) | State | Significance |

| C=N Stretch | 1576 | Pr | Marker band for chromophore conformation. nih.gov |

| C=N Stretch | 1569 | lumi-R | Shift indicates initial structural change. nih.gov |

| C=N Stretch | 1552 | Pfr | Further shift suggests syn to anti conformational change. nih.gov |

| N-H Rocking | --- | Pr to lumi-R | An 18 cm⁻¹ decrease indicates a change in the geometry of the C15 methine bridge. nih.gov |

| Hydrogen Out-of-Plane | 805 | Pr | Indicates moderately planar C and D rings. nih.gov |

| Hydrogen Out-of-Plane | 829, 847 | lumi-R | Shift indicates a change in planarity. nih.gov |

| Hydrogen Out-of-Plane | 814 | Pfr | Intense mode suggests highly distorted C and D rings. nih.gov |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a critical technique for detecting and characterizing transient radical intermediates that may form during the enzymatic synthesis of this compound. nih.govacs.org

Studies on the HY2-catalyzed reduction of biliverdin IXα have utilized UV-visible and EPR spectroscopy to show that the reaction proceeds through a transient radical intermediate. nih.govebi.ac.uk This finding supports the hypothesis that ferredoxin-dependent bilin reductases, including phytochromobilin synthase, reduce their substrates via a radical mechanism. nih.govebi.ac.uk The appearance and decay of an isotropic g ≈ 2 EPR signal at low temperatures have been correlated with optically detected bilin-protein intermediates during the catalytic cycle of a related enzyme, phycocyanobilin:ferredoxin oxidoreductase (PcyA). acs.org

Mutagenesis and Genetic Approaches to Dissect this compound Function

Mutagenesis and other genetic approaches are invaluable for understanding the in vivo function of this compound and the enzymes involved in its biosynthesis. By creating and characterizing mutants with defects in phytochromobilin synthesis, researchers can elucidate the roles of this chromophore in various light-mediated developmental processes.

Mutants deficient in phytochromobilin synthase (the hy2 mutant in Arabidopsis thaliana and elm1 in maize) exhibit characteristic phenotypes, such as elongated hypocotyls in the dark and a reduced response to red and far-red light. oup.comoup.com These phenotypes are a direct consequence of the lack of photoactive phytochrome. oup.com

Site-directed mutagenesis has been employed to identify key amino acid residues involved in the catalytic mechanism of phytochromobilin synthase (HY2). nih.govebi.ac.uk For example, studies have highlighted a pair of aspartate residues that are central to proton donation and substrate positioning within the enzyme's active site. nih.govebi.ac.uk

In Medicago truncatula, a nonsense mutation in the Phytochromobilin synthase (MtPΦBS) gene was identified through a flowering time screen. mdpi.com This mutant exhibited late-flowering and altered light-sensing phenotypes, demonstrating the crucial role of phytochromobilin in regulating the circadian clock and photoperiodic flowering. mdpi.com Similarly, mutations in the soybean GmHY2a gene, which encodes a phytochromobilin synthase, were shown to regulate internode length and flowering time. oup.com

Table 3: Examples of Mutants in this compound Biosynthesis and their Phenotypes

| Organism | Mutant Gene | Phenotype |

| Arabidopsis thaliana | hy2 | Elongated hypocotyl, reduced response to red/far-red light. oup.com |

| Maize (Zea mays) | elm1 | Lack of photoactive phytochrome, weak response to red/far-red light. oup.com |

| Medicago truncatula | MtpΦbs | Late flowering, altered circadian clock, elongated hypocotyls and petioles. mdpi.com |

| Soybean (Glycine max) | Gmlin1-1, Gmlin1-2 | Altered internode length and flowering time. oup.com |

| Cucumber (Cucumis sativus) | elh1 (CsHY2) | Elongated hypocotyl. researchgate.net |

In vitro Reconstitution and Functional Assays of this compound Biosynthesis

In vitro reconstitution and functional assays are essential for dissecting the biochemical pathway of this compound biosynthesis and characterizing the enzymes involved. biorxiv.orgpnas.org These assays typically involve combining purified enzymes with substrates and cofactors to monitor the production of phytochromobilin.

A coupled assay system has been developed where isolated plastids from cucumber cotyledons are used to convert biliverdin IXα to phytochromobilin. soton.ac.uk The newly synthesized chromophore then assembles with apophytochrome to form a photoactive holoprotein, providing a functional readout of the biosynthesis process. soton.ac.uk Such assays have demonstrated that the conversion of biliverdin to phytochromobilin is enzyme-mediated and requires NADPH and ATP. soton.ac.uk

Recombinant phytochromobilin synthase (HY2) expressed in E. coli has been used in in vitro assays to confirm its function. oup.comnih.gov These assays, often coupled with HPLC analysis, directly show the conversion of biliverdin to phytochromobilin. nih.gov Furthermore, in vitro assembly of phytochrome B apoprotein with synthetic analogs of the phytochrome chromophore has been used to probe the apoprotein pocket and understand the structural requirements for chromophore binding and photochromism. nih.gov For example, it has been shown that modifications to the propanoic acid side chains of the B- and C-rings of the chromophore significantly affect its binding to the apoprotein. nih.gov

Functional assays have also been used to investigate the interaction between phytochromobilin synthase and its electron donor, ferredoxin. oup.com Luciferase complementation imaging (LCI) assays in Nicotiana benthamiana have been used to demonstrate the interaction between soybean GmHY2 and GmFd2 (a ferredoxin). oup.com

Future Research Directions in 3z Phytochromobilin Biology

Elucidation of Undetermined Phytochromobilin Isomerase Activities

The biosynthesis of the phytochrome (B1172217) chromophore involves a series of enzymatic steps. Heme is converted to biliverdin (B22007) IXα (BV) by heme oxygenase. pnas.orgnih.gov Subsequently, BV is reduced to (3Z)-phytochromobilin (PΦB) by the enzyme PΦB synthase, encoded by the HY2 gene. nih.govnih.gov Kinetic analyses have shown that (3Z)-PΦB is synthesized before the 3E isomer. nih.govebi.ac.uksoton.ac.uk It is proposed that an isomerase then catalyzes the conversion of (3Z)-PΦB to (3E)-phytochromobilin, which is the immediate precursor of the phytochrome A chromophore. ebi.ac.uksoton.ac.uknih.govresearchgate.net

However, the specific enzyme or "phytochromobilin isomerase" responsible for this 3Z to 3E conversion has not yet been definitively identified. soton.ac.uknih.gov While some enzymes are known to have isomerase activity, the one specific to this crucial step in phytochrome assembly remains elusive. researchgate.net Future research should focus on identifying and characterizing this isomerase. This will involve a combination of genetic screening of photomorphogenic mutants, biochemical assays to detect isomerase activity in plant extracts, and proteomic approaches to identify candidate proteins that interact with PΦB. Uncovering this missing enzymatic link is essential for a complete understanding of phytochrome biosynthesis.

Comprehensive Understanding of this compound Transport and Trafficking

The synthesis of PΦB occurs within the plastids, while the assembly of the functional holophytochrome—the combination of the apoprotein and the chromophore—takes place in the cytoplasm. nih.govbiologyreader.comresearchgate.net This spatial separation necessitates the transport of PΦB from its site of synthesis to the cytoplasm. However, the precise mechanisms governing the export of PΦB from the plastid and its subsequent trafficking to the apophytochromes remain largely undefined. nih.govfrontiersin.org

Future investigations should aim to identify the transporters responsible for PΦB export across the plastid envelope. This could involve forward and reverse genetics approaches, targeting putative transporter proteins localized to the plastid membrane. Furthermore, understanding how PΦB is chaperoned and delivered to the correct apophytochrome in the cytosol is another critical knowledge gap. Research into potential binding partners or carrier proteins that prevent PΦB degradation and ensure its efficient delivery will be vital. Elucidating these transport and trafficking pathways is fundamental to understanding how plants coordinate chromophore synthesis with phytochrome assembly.

High-Resolution Structural Biology of Phytochromobilin Synthase and Phytochrome-Phytochromobilin Complexes

While the crystal structure of tomato PΦB synthase in complex with biliverdin has been determined, providing valuable insights into its function, high-resolution structures of the enzyme from other plant species and in complex with its product, (3Z)-PΦB, are still needed. researchgate.net Such studies would allow for a more detailed understanding of the catalytic mechanism and the structural basis for substrate specificity. The tomato PΦB synthase structure revealed a C-terminal loop involved in binding biliverdin, a feature that distinguishes it from other related enzymes. researchgate.net Comparative structural analyses across different plant species could reveal conserved and divergent features that are critical for its function.

Furthermore, obtaining high-resolution crystal structures of the complete phytochrome holoprotein, with the (3Z)- or (3E)-phytochromobilin covalently attached, remains a major goal. Existing structures of the photosensory core domain have provided significant insights, but a complete picture of the full-length dimeric photoreceptor is lacking. nih.gov These structural studies would illuminate the precise interactions between the chromophore and the protein pocket, which are essential for the photoreceptor's light-sensing properties and its photoconversion between the Pr and Pfr states.

Systems Biology Approaches to Map this compound Pathway Regulation

The biosynthesis of this compound is intricately linked with other metabolic pathways, including the synthesis of chlorophyll (B73375) and heme. nih.govresearchgate.net A systems biology approach, integrating multi-omics data such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive map of the regulatory networks governing the PΦB biosynthetic pathway. For instance, studies have shown that mutations in the PΦB synthase gene can affect the expression of numerous genes, including those involved in hormone responses and transcription. nih.govmdpi.com

Advanced Applications of this compound in Plant Photoreceptor Engineering and Beyond

A deeper understanding of this compound biology opens up exciting possibilities for engineering plant photoreceptors with novel properties. By modifying the PΦB biosynthetic pathway or the phytochrome apoprotein itself, it may be possible to create plants with altered light sensitivity, leading to improved crop performance in various light environments. nih.govfrontiersin.org For example, engineering phytochromes to be more or less sensitive to shading could lead to crops that are better adapted to high-density planting.

The principles of phytochrome function, which are dependent on PΦB, are also being harnessed to develop optogenetic tools for controlling biological processes with light in non-plant systems. acs.org By introducing the PΦB biosynthetic pathway into mammalian or yeast cells, researchers can use light to control gene expression, protein localization, and other cellular activities. pnas.orgnih.govcapes.gov.brosti.govresearchgate.net Future research in this area could focus on optimizing PΦB production in these heterologous systems and engineering novel phytochrome-based tools with enhanced performance for a wide range of biomedical and biotechnological applications.

Q & A

Q. What is the biosynthetic pathway of (3Z)-phytochromobilin in higher plants, and how can researchers experimentally validate its intermediates?

this compound (PΦB) is synthesized in plastids via a pathway branching from chlorophyll biosynthesis. Heme is oxidatively cleaved by heme oxygenase (HO) to biliverdin IXα, which is reduced by ferredoxin-dependent phytochromobilin synthase (HY2) to form (3Z)-PΦB . Researchers can validate intermediates using isotopic labeling (e.g., feeding plants with δ-aminolevulinic acid-) and HPLC-MS to track intermediates. Mutant studies (e.g., Arabidopsis hy2) lacking HY2 activity are critical for confirming enzymatic roles .

Q. How is this compound detected and quantified in plant tissues?

Detection involves extracting chromophores under acidic conditions (e.g., 5% formic acid) to stabilize the tetrapyrrole structure. Spectrophotometry at 665 nm (for native PΦB) or 380 nm (for denatured forms) is used, with molar absorptivity values () of 109,000–118,000 Mcm (native) and 36,000 Mcm (denatured) for quantification . Fluorescence spectroscopy and immunoblotting with anti-PHY antibodies further confirm chromophore-protein binding .

Q. What experimental systems are used to study this compound-apophytochrome assembly?

In vitro reconstitution assays involve incubating apophytochrome with purified (3Z)-PΦB under reducing conditions (e.g., dithiothreitol). Chromophore attachment is monitored via UV-Vis spectral shifts (e.g., Pr form absorption at 666 nm). In organello assays using plastid lysates validate export mechanisms . Transgenic plants expressing heterologous bilin reductases (e.g., cyanobacterial pcyA) help dissect chromophore specificity .

Advanced Research Questions

Q. How does isomerization of this compound to the 3E configuration affect phytochrome activity, and what methods resolve this structural dynamic?

The 3Z→3E isomerization is critical for phytochrome photoconversion between Pr (red-absorbing) and Pfr (far-red-absorbing) states. Nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy differentiate isomers, while time-resolved absorption spectroscopy captures isomerization kinetics (~microsecond timescale) . Mutagenesis of conserved cysteine residues (e.g., Cys-323 in Arabidopsis PHYA) disrupts thioether linkage, blocking isomerization and photomorphogenic responses .

Q. What methodological challenges arise in reconciling contradictory molar absorptivity data for this compound across studies?

Discrepancies in values (e.g., 109,000 vs. 118,000 Mcm) stem from differences in protein purity, denaturation protocols (e.g., 8 M urea vs. pepsin digestion), and chromophore-protein interactions. Researchers must standardize purification steps (e.g., affinity-tagged PHY proteins) and correct for contaminating apoproteins using purity indices () . Comparative studies with synthetic (3Z)-PΦB dimethyl esters provide reference spectra .

Q. How do structural differences between this compound and algal phycocyanobilin (PCB) impact phytochrome function in evolutionary studies?

PCB (18-ethyl substituent) versus PΦB (18-vinyl) alters spectral properties: PCB-bound phytochromes show blue-shifted action spectra (e.g., 650 nm vs. 666 nm for PΦB). Domain-swapping experiments (e.g., replacing Arabidopsis HY2 with algal PCB synthases) reveal impaired far-red responses but intact red-light sensing, highlighting evolutionary divergence in chromophore-protein coadaptation .

Q. What strategies address the instability of this compound during in vitro experiments?

Instability arises from oxidation and spontaneous isomerization. Work under anaerobic conditions (e.g., argon gloveboxes) and use reducing agents (e.g., ascorbate). Rapid spectroscopic analysis (e.g., stopped-flow techniques) minimizes degradation. Synthetic analogs with stabilized Z-configurations (e.g., locked cyclohexenone rings) are emerging tools .

Methodological Frameworks for Research Design

Q. How can the PICO framework structure studies on this compound’s role in photomorphogenesis?

- Population : Arabidopsis hy2 mutants (chromophore-deficient).

- Intervention : Exogenous (3Z)-PΦB supplementation.

- Comparison : Wild-type vs. hy2 phenotypes under monochromatic light.

- Outcome : Hypocotyl elongation, chlorophyll accumulation. This design isolates chromophore-specific effects from apoprotein interactions .

Q. What analytical techniques validate the subcellular localization of this compound biosynthesis?

Immunolocalization (anti-HY2 antibodies) and GFP-tagged HY2 transgenes confirm plastid localization. Isotope pulse-chase experiments (e.g., -heme) track chromophore export to the cytosol. Membrane fractionation coupled with LC-MS identifies bilin intermediates in plastid vs. cytoplasmic compartments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。